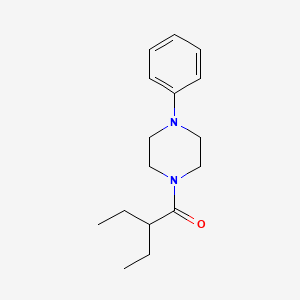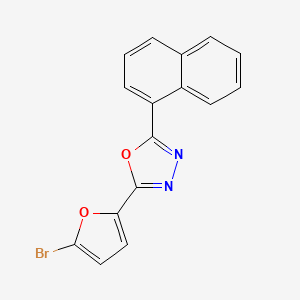
(4-Bromo-5-propylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-5-propylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone is a synthetic organic compound that features a thiophene ring substituted with a bromine atom and a propyl group, as well as a piperidine ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-propylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the acetalation of 3-methylthiophene-2-carbaldehyde in an alcohol solvent. This is followed by iodination in a non-protic polar or hydrocarbon solvent to yield the corresponding iodinated product.
Bromination and Propylation: The iodinated product is then treated with water to yield 5-iodo-3-methylthiophene-2-carbaldehyde, which is oxidized to 5-iodo-3-methylthiophene-2-carboxylic acid. Ullmann coupling with an alkali metal propoxide salt using a copper catalyst in propanol yields 3-methyl-5-propoxy-thiophene-2-carboxylic acid. This is esterified and then brominated to yield the desired thiophene derivative.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, typically through the alkylation of piperidine with methyl iodide.
Coupling: The final step involves coupling the thiophene and piperidine derivatives under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (4-Bromo-5-propylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Industry
In materials science, the compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties. It may also find applications in the development of sensors or catalysts.
作用機序
The mechanism by which (4-Bromo-5-propylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and piperidine moieties may play crucial roles in binding to these targets, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- (4-Bromo-3-methyl-5-propoxy-thiophene-2-yl)(3-methylpiperidin-1-yl)methanone
- (4-Bromo-5-ethylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone
- (4-Bromo-5-propylthiophen-2-yl)(3-ethylpiperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-Bromo-5-propylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone may offer unique properties due to the specific positioning of the bromine and propyl groups on the thiophene ring, as well as the methyl group on the piperidine ring
特性
分子式 |
C14H20BrNOS |
|---|---|
分子量 |
330.29 g/mol |
IUPAC名 |
(4-bromo-5-propylthiophen-2-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H20BrNOS/c1-3-5-12-11(15)8-13(18-12)14(17)16-7-4-6-10(2)9-16/h8,10H,3-7,9H2,1-2H3 |
InChIキー |
GHBNHSGVMCWYJN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCCC(C2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dichlorophenyl)ethyl]methanesulfonamide](/img/structure/B10978435.png)
![N-[(4-methylphenyl)methyl]-2-phenoxybutanamide](/img/structure/B10978440.png)


![4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B10978454.png)
![5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B10978455.png)


![2-[(3-Methylbutanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10978471.png)
![2-[(2-Cyclopentylacetyl)amino]benzamide](/img/structure/B10978481.png)
![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10978488.png)
![3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978492.png)

![Methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate](/img/structure/B10978523.png)